AChE Inhibition Potency: Weak Baseline Activity Distinguishes Unsubstituted Phenyl Analog from Halogenated Derivatives
Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate exhibits weak acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ exceeding 100 μM, a value that places it among the least potent members of the 25-compound series [1]. In contrast, the most potent AChE inhibitor in the same study, benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, demonstrated an IC₅₀ of 46.35 μM [1]. This approximately 2-fold difference in potency (or greater, given the >100 μM threshold for the phenyl analog) establishes the unsubstituted phenyl compound as a weak-activity reference point rather than an efficacious inhibitor [1].
| Evidence Dimension | AChE inhibition IC₅₀ |
|---|---|
| Target Compound Data | >100 μM (weak activity, exact IC₅₀ not reached) |
| Comparator Or Baseline | Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate: IC₅₀ = 46.35 μM |
| Quantified Difference | ≥2.2-fold weaker AChE inhibition (lower bound estimate) |
| Conditions | In vitro AChE inhibition assay; spectrophotometric measurement using Ellman's method; (2S)-stereoisomer series |
Why This Matters
Procurement for AChE inhibition studies must select based on quantitative potency; the phenyl analog is unsuitable where moderate-to-strong AChE inhibition is required.
- [1] Pizova, H. et al. Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules 2017, 22(11), 1969. View Source
